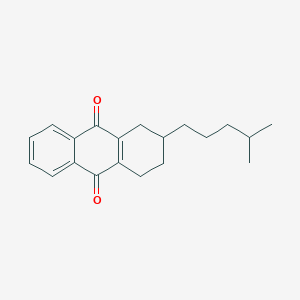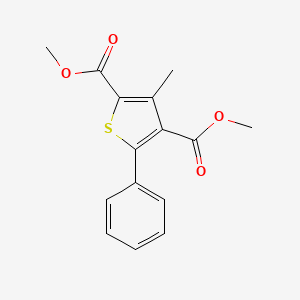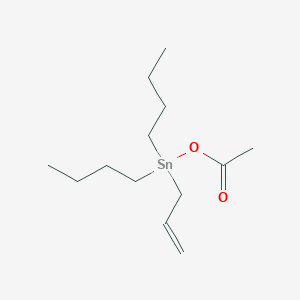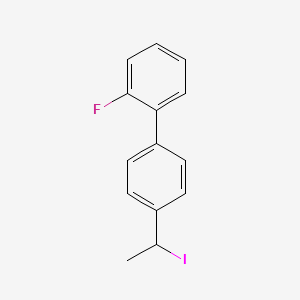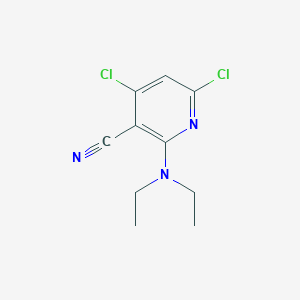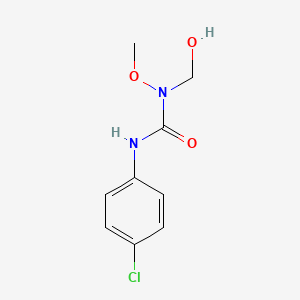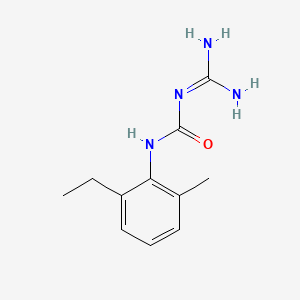
3-Chloropropane-1,2-dithiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloropropane-1,2-dithiol is an organic compound with the molecular formula C3H7ClS2 It is a chlorinated derivative of propane-1,2-dithiol, characterized by the presence of a chlorine atom attached to the third carbon of the propane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Chloropropane-1,2-dithiol can be synthesized through several methods. One common approach involves the reaction of 3-chloropropanol with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50 to 100 degrees Celsius. Another method involves the chlorination of propane-1,2-dithiol using thionyl chloride or phosphorus pentachloride as chlorinating agents.
Industrial Production Methods
In industrial settings, the production of this compound often involves the continuous flow process, where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions are carefully controlled to optimize the production rate and minimize the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloropropane-1,2-dithiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfonic acids, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the compound back to propane-1,2-dithiol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide, amine, or thiolate ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are conducted at moderate temperatures.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Propane-1,2-dithiol.
Substitution: Various substituted derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
3-Chloropropane-1,2-dithiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including its role as an inhibitor of certain enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of specialty chemicals, such as additives for lubricants and polymers.
Mécanisme D'action
The mechanism of action of 3-chloropropane-1,2-dithiol involves its interaction with various molecular targets. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction is particularly relevant in the context of oxidative stress, where the compound can act as an antioxidant by scavenging reactive oxygen species.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propane-1,2-dithiol: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
3-Chloropropane-1-thiol: Contains only one thiol group, resulting in different chemical properties and reactivity.
3-Chloropropane-1,2-diol: Contains hydroxyl groups instead of thiol groups, leading to different chemical behavior.
Uniqueness
3-Chloropropane-1,2-dithiol is unique due to the presence of both chlorine and thiol groups, which confer distinct reactivity and potential applications. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in synthetic chemistry and industrial applications.
Propriétés
Numéro CAS |
54788-21-5 |
|---|---|
Formule moléculaire |
C3H7ClS2 |
Poids moléculaire |
142.7 g/mol |
Nom IUPAC |
3-chloropropane-1,2-dithiol |
InChI |
InChI=1S/C3H7ClS2/c4-1-3(6)2-5/h3,5-6H,1-2H2 |
Clé InChI |
ZTZMPTRJIJQHRV-UHFFFAOYSA-N |
SMILES canonique |
C(C(CCl)S)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


